molecular formula C16H13BrN4O2 B11982856 N'-(5-bromo-2-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(5-bromo-2-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11982856
M. Wt: 373.20 g/mol
InChI Key: BHBSHBNFEYTLJA-DNTJNYDQSA-N
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Description

N’-(5-bromo-2-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a carbohydrazide group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N’-(5-bromo-2-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-bromo-2-methoxybenzylidene)isonicotinohydrazide
  • N’-(5-bromo-2-methoxybenzylidene)octadecanohydrazide
  • N’-(5-bromo-2-methoxybenzylidene)hexadecanohydrazide

Uniqueness

N’-(5-bromo-2-methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, such as the presence of both a benzimidazole core and a carbohydrazide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H13BrN4O2

Molecular Weight

373.20 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H13BrN4O2/c1-23-15-5-3-12(17)6-11(15)8-20-21-16(22)10-2-4-13-14(7-10)19-9-18-13/h2-9H,1H3,(H,18,19)(H,21,22)/b20-8+

InChI Key

BHBSHBNFEYTLJA-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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